Welcome to the BenchChem Online Store!
molecular formula C16H12O4 B1229101 10-Acetyl dithranol CAS No. 3022-61-5

10-Acetyl dithranol

Cat. No. B1229101
M. Wt: 268.26 g/mol
InChI Key: JLVFGQSHNYEUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04755530

Procedure details

To a solution of 56.5 g of purified anthralin (0.25 mole) in 1750 cm3 of anhydrous toluene, there are added, with stirring at ambient temperature, 27.3 cm3 of anhydrous pyridine (0.34 mole). There are then slowly added, using a dropping funnel, 21.4 cm3 of acetyl chloride (0.3 mole). There is produced during the course of this addition a slight exothermicity. After the end of the addition, the temperature of the reaction mixture is raised to 90° C. for about 1 hour. After cooling the reaction mixture there are added at 30°-35° C., 27.3 cm3 of pyridine and then slowly 21.4 cm3 of acetyl chloride. The mixture is stirred for 1 hour at 85°-90° C. After having verified that the anthralin has been transformed into the 10-acetyl derivative, the reaction mixture is brought to ambient temperature, then washed three times with water (250 cm3). The toluene phase is decanted, dried on sodium sulfate and then concentrated to about 300 cm3. This solution is then introduced into a silica gel column and eluted with toluene and a 1:1 toluene-methylene chloride mixture. The first fractions are collected and concentrated under a vacuum. The resulting solid is then recrystallized in toluene, yielding 21 g of bright yellow crystals of 1,8-dihydroxy-10-acetyl anthrone having a melting point of 146° C.
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
1750 mL
Type
solvent
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step Two
Quantity
21.4 mL
Type
reactant
Reaction Step Three
Quantity
27.3 mL
Type
reactant
Reaction Step Four
Quantity
21.4 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
10-acetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[C:3]2[CH2:17][C:11]3[CH:12]=[CH:13][CH:14]=[C:15]([OH:16])[C:10]=3[C:8](=[O:9])[C:4]2=[C:5]([OH:7])[CH:6]=1.N1C=CC=CC=1.[C:24](Cl)(=[O:26])[CH3:25]>C1(C)C=CC=CC=1>[OH:16][C:15]1[C:10]2[C:8](=[O:9])[C:4]3[C:3](=[CH:2][CH:1]=[CH:6][C:5]=3[OH:7])[CH:17]([C:24](=[O:26])[CH3:25])[C:11]=2[CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
56.5 g
Type
reactant
Smiles
C=1C=C2C(=C(C1)O)C(=O)C3=C(C=CC=C3O)C2
Name
Quantity
1750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
27.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
21.4 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
27.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
21.4 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=C2C(=C(C1)O)C(=O)C3=C(C=CC=C3O)C2
Step Seven
Name
10-acetyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
There are then slowly added
CUSTOM
Type
CUSTOM
Details
There is produced during the course of this addition a slight exothermicity
ADDITION
Type
ADDITION
Details
After the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture is raised to 90° C. for about 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture there
ADDITION
Type
ADDITION
Details
are added at 30°-35° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour at 85°-90° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
is brought to ambient temperature
WASH
Type
WASH
Details
washed three times with water (250 cm3)
CUSTOM
Type
CUSTOM
Details
The toluene phase is decanted
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 300 cm3
ADDITION
Type
ADDITION
Details
This solution is then introduced into a silica gel column
WASH
Type
WASH
Details
eluted with toluene
CUSTOM
Type
CUSTOM
Details
The first fractions are collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a vacuum
CUSTOM
Type
CUSTOM
Details
The resulting solid is then recrystallized in toluene

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 31.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.